molecular formula C21H22O3 B4820613 4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B4820613
M. Wt: 322.4 g/mol
InChI Key: RWZUCFGGMCRRIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a butyl group at the 4-position and a 2-methylphenylmethoxy group at the 7-position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes or receptors that are crucial for cancer cell survival and proliferation. The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to cell death or growth inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-BUTYL-7-METHOXY-2H-CHROMEN-2-ONE: Lacks the 2-methylphenyl group, which may affect its biological activity and chemical properties.

    7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE: Lacks the butyl group, which may influence its solubility and reactivity.

Uniqueness

4-BUTYL-7-[(2-METHYLPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of both the butyl and 2-methylphenylmethoxy groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-butyl-7-[(2-methylphenyl)methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-3-4-8-16-12-21(22)24-20-13-18(10-11-19(16)20)23-14-17-9-6-5-7-15(17)2/h5-7,9-13H,3-4,8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZUCFGGMCRRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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